Benzyl(2-methoxyphenyl)phenylphosphane
Description
Benzyl(2-methoxyphenyl)phenylphosphane is a tertiary phosphane ligand characterized by three distinct substituents: a benzyl group, a 2-methoxyphenyl group, and a phenyl group bonded to a central phosphorus atom. This compound belongs to the broader class of organophosphorus ligands, which are pivotal in transition-metal catalysis due to their ability to modulate electronic and steric environments around metal centers . The 2-methoxyphenyl group introduces an electron-donating methoxy substituent at the ortho position, influencing both steric bulk and electronic density. The benzyl group may enhance solubility in non-polar solvents compared to purely aromatic phosphanes.
Properties
CAS No. |
881407-41-6 |
|---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
benzyl-(2-methoxyphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19OP/c1-21-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3 |
InChI Key |
PAJKIAXHFOXQHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines like Benzyl(2-methoxyphenyl)phenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of a halogenophosphine with a Grignard reagent or an organolithium compound. For instance, the reaction of chlorodiphenylphosphine with benzylmagnesium chloride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methoxyphenyl)phenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: New phosphine derivatives with different organic groups.
Scientific Research Applications
Benzyl(2-methoxyphenyl)phenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(2-methoxyphenyl)phenylphosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the metal catalyst.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key attributes of Benzyl(2-methoxyphenyl)phenylphosphane with structurally related phosphane ligands:
¹Cone angle measures steric bulk; higher values indicate greater steric hindrance.
²Tolman parameter reflects electron-donating capacity; higher values correlate with stronger electron donation.
Key Observations:
- Steric Effects : The benzyl group in this compound likely confers a moderate cone angle (~140°), intermediate between triphenylphosphine (145°) and (2-methoxyphenyl)diphenylphosphine (135°). This balance may optimize substrate access to metal centers while maintaining selectivity.
- Electronic Effects : The 2-methoxyphenyl group enhances electron donation compared to unsubstituted phenyl groups, as evidenced by the higher Tolman parameter (~2070 cm⁻¹) relative to triphenylphosphine (2060 cm⁻¹). This aligns with dipamp’s electronic profile (2065 cm⁻¹), which is critical for enantioselective hydrogenation .
Catalytic Performance
- Dipamp: As a bidentate ligand, dipamp enables high enantioselectivity in rhodium-catalyzed hydrogenation of α-dehydroamino acids, achieving >90% enantiomeric excess (ee) in industrial applications .
- The benzyl group may improve solubility in organic media, a limitation of purely aromatic ligands.
- Triphenylphosphine : A ubiquitous ligand in Heck and Suzuki couplings, but its lack of electron-donating substituents limits efficacy in reactions requiring high metal electron density.
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